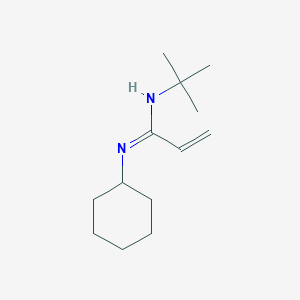
(1E)-N-tert-Butyl-N'-cyclohexylprop-2-enimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a prop-2-enimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide typically involves the reaction of tert-butylamine with cyclohexyl isocyanide and acrylonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the intermediate: tert-Butylamine reacts with cyclohexyl isocyanide to form an intermediate.
Addition of acrylonitrile: The intermediate is then reacted with acrylonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the production of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-N’-cyclohexylcarbodiimide
- N-tert-Butyl-N’-cyclohexylurea
- N-tert-Butyl-N’-cyclohexylthiourea
Uniqueness
(1E)-N-tert-Butyl-N’-cyclohexylprop-2-enimidamide is unique due to its specific structural features, such as the presence of both a tert-butyl group and a cyclohexyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
112650-51-8 |
|---|---|
Fórmula molecular |
C13H24N2 |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
N-tert-butyl-N'-cyclohexylprop-2-enimidamide |
InChI |
InChI=1S/C13H24N2/c1-5-12(15-13(2,3)4)14-11-9-7-6-8-10-11/h5,11H,1,6-10H2,2-4H3,(H,14,15) |
Clave InChI |
FYQOBOQRGOFVKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=NC1CCCCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
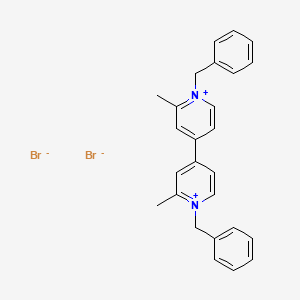

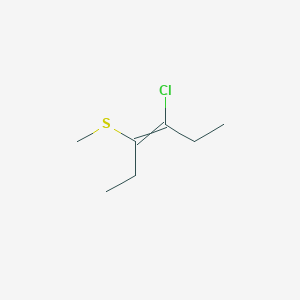
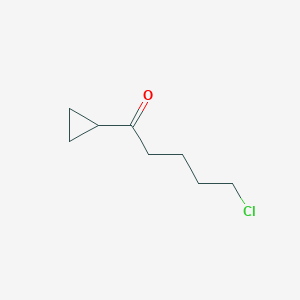

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
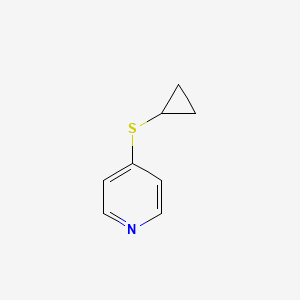
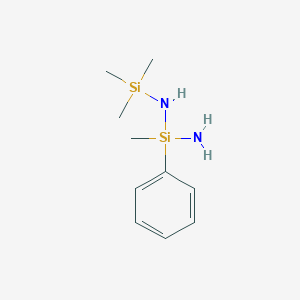
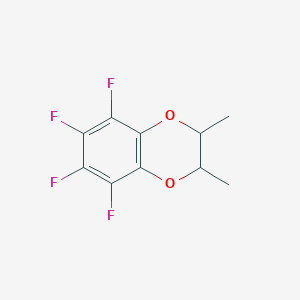
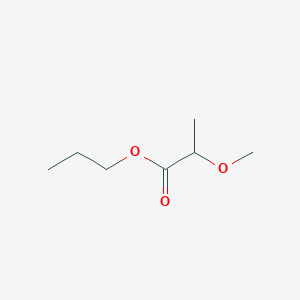
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
